![molecular formula C21H23Br B14504951 1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene CAS No. 62856-48-8](/img/structure/B14504951.png)
1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene is an organic compound with the molecular formula C21H25Br It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethynyl group is attached to a heptylphenyl group
Preparation Methods
The synthesis of 1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-heptylphenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions. This involves the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine.
Procedure: The 4-bromoacetophenone is reacted with 4-heptylphenylacetylene in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo further coupling reactions with other aryl or alkyl halides under palladium-catalyzed conditions to form more complex molecules.
Scientific Research Applications
1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of materials science.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has a bromine atom on the phenyl ring instead of a heptyl group, which affects its reactivity and applications.
1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene:
1-Bromo-4-ethynylbenzene: This simpler compound lacks the heptylphenyl group, making it less complex but also less versatile in terms of applications.
Properties
CAS No. |
62856-48-8 |
|---|---|
Molecular Formula |
C21H23Br |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-heptylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H23Br/c1-2-3-4-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(22)17-15-20/h8-11,14-17H,2-7H2,1H3 |
InChI Key |
PUYPJBZYJYJSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


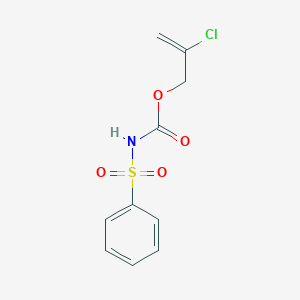
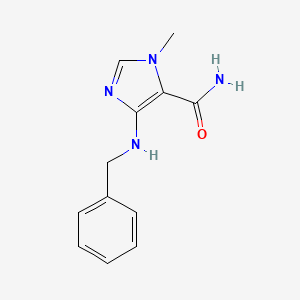
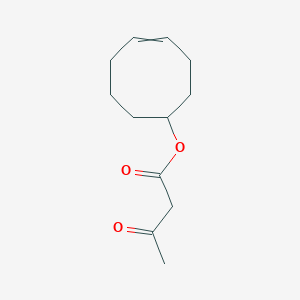
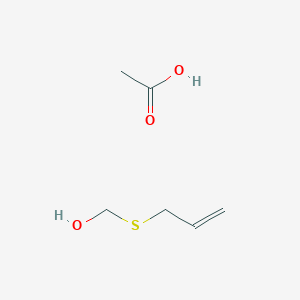
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
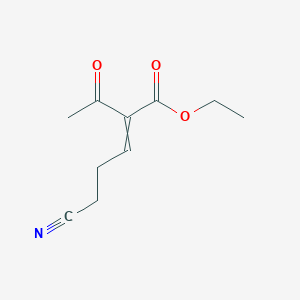
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
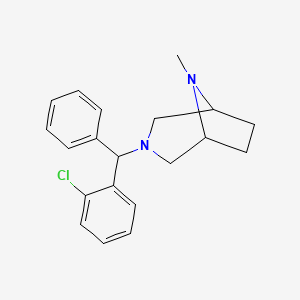

![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
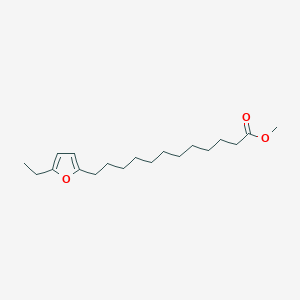
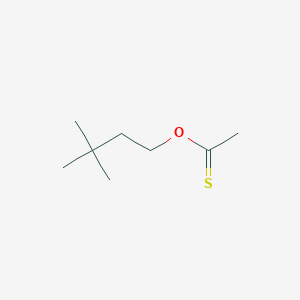
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
